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molecular formula C7H7ClIN B1645908 (5-Chloro-2-iodophenyl)methanamine

(5-Chloro-2-iodophenyl)methanamine

Cat. No. B1645908
M. Wt: 267.49 g/mol
InChI Key: VDNYREJIIBMKSW-UHFFFAOYSA-N
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Patent
US06515011B2

Procedure details

PPh3 (1.46 g, 5.58 mmol) was added to a stirred solution of 5-chloro-2-iodobenzylazide (0.55 g, 1.86 mmol) in THF (17.5 mL), and water (3.5 mL) were combined and stirred at room temperature. After 16 hr, the mixture was warmed to 80° C. for 3 h. The reaction was then concentrated and the residue was partitioned between ether and 1N HCl. The aqueous layer was adjusted to pH=8 with NaHCO3, saturated with NaCl and then extracted into CH2Cl2. The CH2Cl2 layer was washed with brine, dried (Na2SO4) and evaporated to give 5-chloro-2-iodobenzylamine (428 mg): 1H NMR (CDCl3, 400 MHz) δ 3.83 (s, 2H), 6.95 (dd, J=2.6, 8.4 Hz, 1H), 7.40 (d, J=2.4 Hz, 1H), 7.72 (d, J=8.2 Hz, 1H).
Name
Quantity
1.46 g
Type
reactant
Reaction Step One
Name
5-chloro-2-iodobenzylazide
Quantity
0.55 g
Type
reactant
Reaction Step One
Name
Quantity
3.5 mL
Type
reactant
Reaction Step One
Name
Quantity
17.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[Cl:20][C:21]1[CH:22]=[CH:23][C:24]([I:31])=[C:25]([CH:30]=1)[CH2:26][N:27]=[N+]=[N-].O>C1COCC1>[Cl:20][C:21]1[CH:22]=[CH:23][C:24]([I:31])=[C:25]([CH:30]=1)[CH2:26][NH2:27]

Inputs

Step One
Name
Quantity
1.46 g
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Name
5-chloro-2-iodobenzylazide
Quantity
0.55 g
Type
reactant
Smiles
ClC=1C=CC(=C(CN=[N+]=[N-])C1)I
Name
Quantity
3.5 mL
Type
reactant
Smiles
O
Name
Quantity
17.5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was warmed to 80° C. for 3 h
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was then concentrated
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between ether and 1N HCl
EXTRACTION
Type
EXTRACTION
Details
extracted into CH2Cl2
WASH
Type
WASH
Details
The CH2Cl2 layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC=1C=CC(=C(CN)C1)I
Measurements
Type Value Analysis
AMOUNT: MASS 428 mg
YIELD: CALCULATEDPERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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